molecular formula C15H15N3OS B6475928 1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol CAS No. 2640976-20-9

1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol

Cat. No.: B6475928
CAS No.: 2640976-20-9
M. Wt: 285.4 g/mol
InChI Key: RPNPUAPBYWCLPP-UHFFFAOYSA-N
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Description

1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol is a complex organic compound that features a thiazole ring fused with a pyridine ring, connected to a phenyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction of hydrazonoyl halides with thiazole derivatives in ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities with the thiazole ring.

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 4-pyridylcarbinol have similar pyridine rings.

Uniqueness

1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol is unique due to its fused thiazole-pyridine ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-phenyl-3-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-13(11-4-2-1-3-5-11)6-9-17-15-18-12-10-16-8-7-14(12)20-15/h1-5,7-8,10,13,19H,6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNPUAPBYWCLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC3=C(S2)C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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